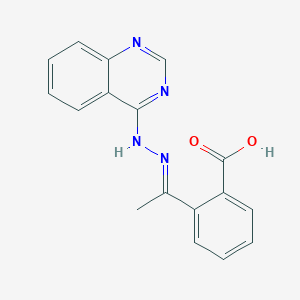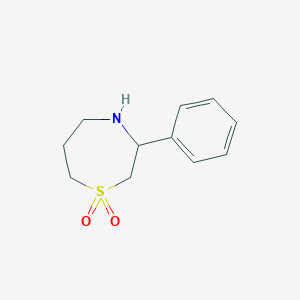
(2S,5S)-1-tert-butyl 2-ethyl 5-(2-chloro-5-(trifluoromethyl)phenyl)pyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-1-tert-butyl 2-ethyl 5-(2-chloro-5-(trifluoromethyl)phenyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with tert-butyl, ethyl, and a chlorotrifluoromethylphenyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-1-tert-butyl 2-ethyl 5-(2-chloro-5-(trifluoromethyl)phenyl)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl, ethyl, and chlorotrifluoromethylphenyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, organometallic reagents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-1-tert-butyl 2-ethyl 5-(2-chloro-5-(trifluoromethyl)phenyl)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
(2S,5S)-1-tert-butyl 2-ethyl 5-(2-chloro-5-(trifluoromethyl)phenyl)pyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2S,5S)-1-tert-butyl 2-ethyl 5-(2-chloro-5-(trifluoromethyl)phenyl)pyrrolidine-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and producing desired effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- (2S,5S)-1-tert-butyl 2-ethyl 5-(2-chloro-4-(trifluoromethyl)phenyl)pyrrolidine-1,2-dicarboxylate
- (2S,5S)-1-tert-butyl 2-ethyl 5-(2-chloro-3-(trifluoromethyl)phenyl)pyrrolidine-1,2-dicarboxylate
Uniqueness
Compared to similar compounds, (2S,5S)-1-tert-butyl 2-ethyl 5-(2-chloro-5-(trifluoromethyl)phenyl)pyrrolidine-1,2-dicarboxylate stands out due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H23ClF3NO4 |
|---|---|
Molecular Weight |
421.8 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,5S)-5-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C19H23ClF3NO4/c1-5-27-16(25)15-9-8-14(24(15)17(26)28-18(2,3)4)12-10-11(19(21,22)23)6-7-13(12)20/h6-7,10,14-15H,5,8-9H2,1-4H3/t14-,15-/m0/s1 |
InChI Key |
PYJPUYRGIZOFNR-GJZGRUSLSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H](N1C(=O)OC(C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Canonical SMILES |
CCOC(=O)C1CCC(N1C(=O)OC(C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


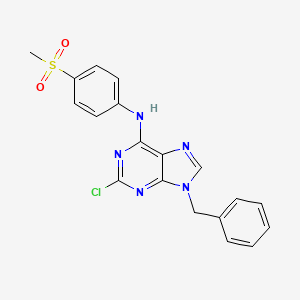
![2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938662.png)
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12938671.png)
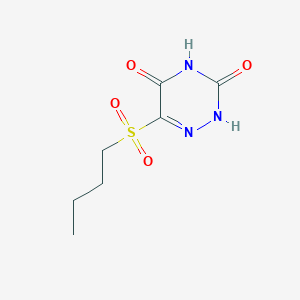
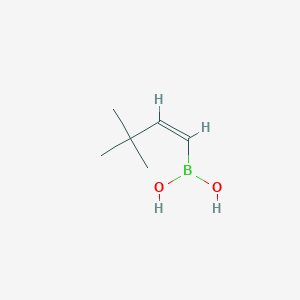
![N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B12938697.png)
![Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12938700.png)

![4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B12938726.png)
![6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12938729.png)
